N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide
Description
Properties
Molecular Formula |
C20H17N3OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N,3-dimethyl-N,6-diphenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H17N3OS/c1-14-18(19(24)22(2)16-11-7-4-8-12-16)25-20-21-17(13-23(14)20)15-9-5-3-6-10-15/h3-13H,1-2H3 |
InChI Key |
JBFSDQZHADZACV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization with a carboxylic acid derivative . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Cycloaddition Reactions
The imidazo[2,1-b]thiazole core participates in [3+2] cycloaddition reactions. For example, analogous compounds undergo reactions with azomethine ylides to form spirooxindole hybrids .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Methanol/DCM (1:1), reflux, 5 h | Spirooxindole-imidazo[2,1-b]thiazole hybrids |
These reactions are stereoselective, yielding single regioisomers confirmed via X-ray crystallography .
Nucleophilic Substitution
The carboxamide group (-CONR2) and phenyl substituents enable nucleophilic substitution. In related imidazo[2,1-b]thiazoles, reactions with α-bromomethyl ketones form imidazothiazole conjugates under mild basic conditions .
| Substrate | Reagent | Conditions | Product |
|---|---|---|---|
| Thiazole-amine derivative | Aryl α-bromomethyl ketones | K2CO3, KI, acetone, 4 h, reflux | Imidazothiazole-noscapinoid derivatives |
Condensation Reactions
The compound’s amine and carbonyl groups participate in condensations. For example:
-
Hydrazide Formation : Reacting with hydrazine derivatives yields acetohydrazides .
-
Schiff Base Formation : Condensation with aldehydes or ketones produces hydrazone derivatives .
-
3 (imidazo[2,1-b]thiazole acetohydrazide) + cyclic ketone → 4a-d (cycloalkylidene acetohydrazides).
-
4a-d + mercaptoacetic acid → 5a-d , 6a-d (spirothiazolidinone derivatives).
Catalytic Cross-Coupling
Phenyl groups on the imidazo[2,1-b]thiazole scaffold enable Suzuki-Miyaura couplings. While direct evidence is limited, analogous compounds undergo palladium-catalyzed aryl-aryl bond formation .
| Catalyst | Coupling Partner | Yield | Application |
|---|---|---|---|
| Pd(PPh3)4 | Aryl boronic acids | 60-85% | Diversification of aryl groups |
Acid/Base-Mediated Transformations
-
Deprotonation : The NH group in the carboxamide moiety reacts with strong bases (e.g., NaH) to form nucleophilic intermediates for alkylation.
-
Hydrolysis : Under acidic or basic conditions, the carboxamide hydrolyzes to carboxylic acid derivatives.
Functional Group Interconversion
-
Reduction : The carbonyl group in related imidazo[2,1-b]thiazoles is reduced to alcohols using NaBH4 or LiAlH4 .
-
Oxidation : Thioether groups in analogs oxidize to sulfones with m-CPBA .
Table of Key Reaction Outcomes
Mechanistic Insights
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the reaction of appropriate thiazole derivatives with carboxylic acids or their derivatives. The structural characteristics of this compound include a fused imidazole-thiazole ring system, which contributes to its biological activity. The presence of methyl and phenyl groups enhances its lipophilicity, potentially improving its interaction with biological targets.
Antimicrobial Properties
Recent studies have shown that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a study highlighted the antimicrobial effects of related thiazole compounds against Gram-positive and Gram-negative bacteria as well as fungi. These compounds were evaluated using the turbidimetric method and demonstrated promising results in inhibiting microbial growth .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. In vitro studies have shown that compounds within this class exhibit cytotoxicity against several cancer cell lines including breast (MCF7) and liver (HepG2) cancer cells. For example, derivatives were tested for their ability to inhibit cell proliferation using the Sulforhodamine B assay .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Research has demonstrated that related compounds can selectively inhibit carbonic anhydrase isoforms (hCA II), which are implicated in various diseases including cancer and glaucoma. The inhibition constants for these compounds ranged from 57.7 to 98.2 µM .
Case Study: Antimicrobial Activity Evaluation
In a recent study published in PMC, a series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that specific compounds showed high efficacy against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
Case Study: Anticancer Screening
Another investigation focused on the anticancer activity of imidazo[2,1-b]thiazoles against human cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting their therapeutic potential .
Conclusion and Future Directions
This compound represents a promising scaffold for drug development due to its diverse biological activities including antimicrobial and anticancer properties. Continued research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.
Future studies should focus on:
- In vivo testing to confirm efficacy and safety.
- Mechanistic studies to understand the pathways involved in its biological activities.
- Formulation development to enhance bioavailability and targeted delivery.
This compound's potential in therapeutic applications underscores the importance of ongoing research into imidazo[2,1-b]thiazoles as valuable candidates in drug discovery efforts.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[2,1-b]thiazole-2-carboxamide Derivatives
Antimicrobial Activity
- 6-Phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides (e.g., compounds 2a–j) demonstrated MIC values of 0.24–25 µg/mL against Staphylococcus aureus and fungal strains.
- N-[2-(4-chlorophenyl)ethyl]-5,6-dihydro-3-methyl derivatives () could exhibit superior antitubercular activity due to the electron-withdrawing Cl group, which may stabilize interactions with Mycobacterium tuberculosis targets .
Anticancer Potential
- (2E)-Substituted-2-ethylidene-5,6-diphenylimidazo[2,1-b]thiazol-3-(2H)-ones () showed cytotoxic effects against cancer cell lines. The target compound’s diphenyl groups may similarly enhance intercalation with DNA or kinase inhibition .
Physicochemical and Drug-Likeness Properties
- Lipophilicity : Diphenyl and methyl groups in the target compound likely increase logP values, favoring blood-brain barrier penetration but risking solubility limitations. Fluorophenyl () and pyridinyl () substituents balance lipophilicity with polar interactions.
- Metabolic Stability : Trifluoromethyl groups (e.g., N-(1-methylethyl)-N-[3-(trifluoromethyl)phenyl] , ) reduce metabolic degradation, whereas the target compound’s methyl groups may undergo faster oxidation .
Biological Activity
N,3-dimethyl-N,6-diphenylimidazo[2,1-b]thiazole-2-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a fused imidazole-thiazole ring system with two phenyl groups and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.
Target Pathways
The compound primarily interacts with the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is crucial for regulating cell proliferation and survival. Inhibition of EGFR can lead to decreased tumor growth and enhanced apoptosis in cancer cells.
Biochemical Interactions
This compound has been shown to modulate several key biochemical pathways:
- Cell Signaling : It influences pathways involved in cell growth and differentiation.
- Gene Expression : The compound alters gene expression patterns that affect protein synthesis critical for cellular functions.
- Enzyme Interactions : It interacts with various enzymes, potentially inhibiting or activating them based on the cellular context .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its activity has been compared favorably to traditional antibiotics such as ampicillin and streptomycin. The compound's Minimum Inhibitory Concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.030 |
| Streptococcus pneumoniae | 0.060 |
Antioxidant Activity
The compound has also demonstrated antioxidant properties through various assays. For instance, it showed a percentage inhibition comparable to l-Ascorbic acid in scavenging free radicals. This antioxidant activity is essential for mitigating oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.
- Antimicrobial Efficacy : A study reported that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a novel therapeutic agent in treating infections caused by multidrug-resistant organisms .
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against neurodegenerative diseases by modulating cholinergic signaling pathways and reducing neuroinflammation .
Q & A
Q. How to address low yields in carboxamide coupling reactions?
Q. What purification techniques are effective for isolating polar byproducts?
- Methodological Answer :
- Flash Chromatography : Use gradient elution (hexane → ethyl acetate) for intermediates.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
